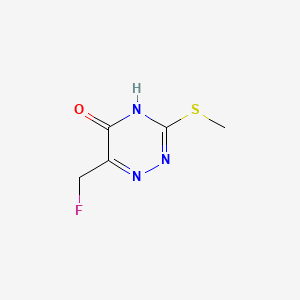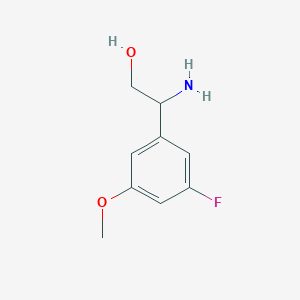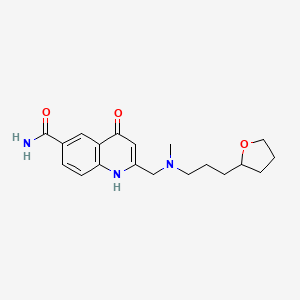
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure
Métodos De Preparación
The synthesis of 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the tetrahydrofuran and amino groups. Reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide include other quinoline derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
Quinoline derivatives: These compounds have a similar core structure but different substituents.
Tetrahydrofuran-containing compounds: These compounds feature the tetrahydrofuran ring but differ in other parts of their structure.
Propiedades
Fórmula molecular |
C19H25N3O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[[methyl-[3-(oxolan-2-yl)propyl]amino]methyl]-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-22(8-2-4-15-5-3-9-25-15)12-14-11-18(23)16-10-13(19(20)24)6-7-17(16)21-14/h6-7,10-11,15H,2-5,8-9,12H2,1H3,(H2,20,24)(H,21,23) |
Clave InChI |
RMDNYNDYNGWLLG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1CCCO1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


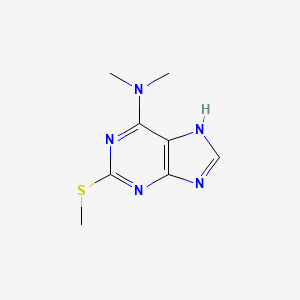
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

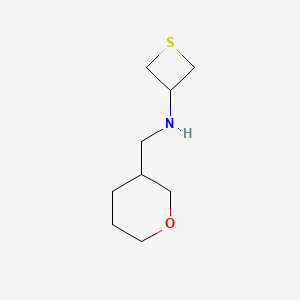
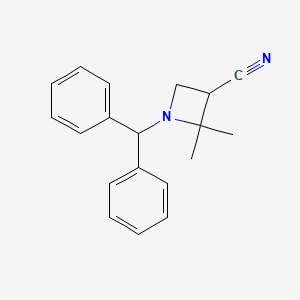
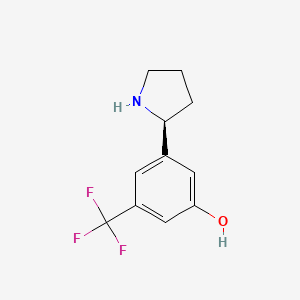


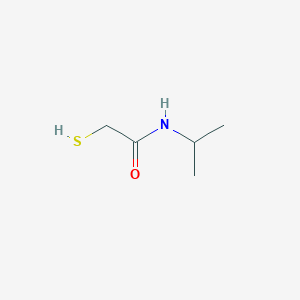
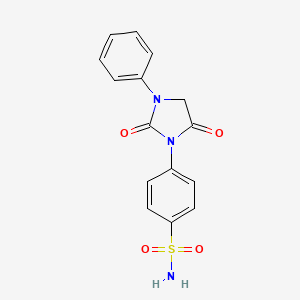
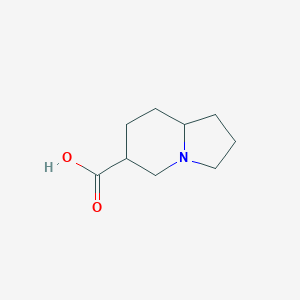
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
